molecular formula C12H26GeO2 B14600345 1,1-Dimethyl-1-germacycloundecane-6,7-diol CAS No. 58622-92-7

1,1-Dimethyl-1-germacycloundecane-6,7-diol

Cat. No.: B14600345
CAS No.: 58622-92-7
M. Wt: 274.96 g/mol
InChI Key: RZMRRRXLXMCLLR-UHFFFAOYSA-N
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Description

1,1-Dimethyl-1-germacycloundecane-6,7-diol is a chemical compound that belongs to the class of organogermanium compounds It features a germacycloundecane ring structure with two hydroxyl groups attached at the 6th and 7th positions, and two methyl groups attached to the germanium atom at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-1-germacycloundecane-6,7-diol typically involves the reaction of germacycloundecane derivatives with appropriate reagents to introduce the hydroxyl groups at the desired positions. One common method involves the use of organolithium reagents followed by oxidation to achieve the diol functionality. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-1-germacycloundecane-6,7-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol can yield diketones, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

1,1-Dimethyl-1-germacycloundecane-6,7-diol has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer effects.

    Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-1-germacycloundecane-6,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, and interacting with nucleic acids and proteins.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethyl-1-silacycloundecane-6,7-diol: Similar structure but with silicon instead of germanium.

    1,1-Dimethyl-1-stannacycloundecane-6,7-diol: Similar structure but with tin instead of germanium.

    1,1-Dimethyl-1-plumbacycloundecane-6,7-diol: Similar structure but with lead instead of germanium.

Uniqueness

1,1-Dimethyl-1-germacycloundecane-6,7-diol is unique due to the presence of germanium, which imparts distinct chemical properties compared to its silicon, tin, and lead analogs. Germanium-containing compounds often exhibit different reactivity and stability, making them valuable in specific applications.

Properties

CAS No.

58622-92-7

Molecular Formula

C12H26GeO2

Molecular Weight

274.96 g/mol

IUPAC Name

1,1-dimethyl-germacycloundecane-6,7-diol

InChI

InChI=1S/C12H26GeO2/c1-13(2)9-5-3-7-11(14)12(15)8-4-6-10-13/h11-12,14-15H,3-10H2,1-2H3

InChI Key

RZMRRRXLXMCLLR-UHFFFAOYSA-N

Canonical SMILES

C[Ge]1(CCCCC(C(CCCC1)O)O)C

Origin of Product

United States

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